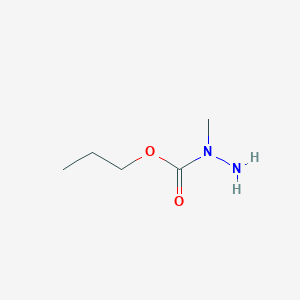

Propyl 1-methylhydrazine-1-carboxylate

Description

Properties

CAS No. |

89812-14-6 |

|---|---|

Molecular Formula |

C5H12N2O2 |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

propyl N-amino-N-methylcarbamate |

InChI |

InChI=1S/C5H12N2O2/c1-3-4-9-5(8)7(2)6/h3-4,6H2,1-2H3 |

InChI Key |

OLJHLQNXFYDYRT-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)N(C)N |

Origin of Product |

United States |

Theoretical and Computational Investigations of Propyl 1 Methylhydrazine 1 Carboxylate

Quantum Chemical Characterization of Electronic Structure and Bonding in Propyl 1-methylhydrazine-1-carboxylate

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods provide a detailed picture of electron distribution, orbital energies, and bonding characteristics, which are crucial for predicting reactivity and stability.

Density Functional Theory (DFT) for Ground State Properties and Molecular Orbitals

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the investigation of molecular systems. For this compound, DFT calculations would typically be employed to determine its optimized ground-state geometry, vibrational frequencies, and electronic properties.

The process begins with the selection of a suitable functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) that appropriately describe the electronic structure of the molecule. Geometric optimization would reveal the most stable three-dimensional arrangement of atoms, providing key information on bond lengths, bond angles, and dihedral angles.

Furthermore, analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms of the hydrazine (B178648) moiety, reflecting their lone pair electrons. The LUMO is likely to be distributed over the carbonyl group of the carboxylate function.

Illustrative Electronic Properties of this compound from DFT Calculations:

| Property | Hypothetical Value | Description |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital. |

| LUMO Energy | 1.2 eV | Represents the energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 7.7 eV | The energy difference between the HOMO and LUMO, a descriptor of chemical reactivity. |

| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule. |

| Total Energy | -450.123 Hartrees | The total electronic energy of the molecule in its ground state. |

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

For situations demanding higher accuracy, ab initio (from first principles) methods are employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are computationally more intensive than DFT but provide more precise results for electronic energies and properties.

High-accuracy calculations are particularly important for benchmarking DFT results and for studying systems where electron correlation effects are significant. For this compound, Coupled Cluster calculations with single, double, and perturbative triple excitations (CCSD(T)) could provide a "gold standard" reference for its electronic energy and optimized geometry. These calculations would offer a more refined understanding of the subtle electronic interactions within the molecule.

Molecular Dynamics Simulations for Conformational Landscape Analysis of this compound

This compound possesses several rotatable bonds, leading to a complex conformational landscape. Molecular Dynamics (MD) simulations are a powerful tool to explore these different conformations and their relative stabilities over time.

In an MD simulation, the classical equations of motion are solved for the atoms of the molecule, which are modeled as point masses connected by springs representing the chemical bonds. The forces between atoms are described by a force field. By simulating the molecule's movement over a period of time (typically nanoseconds to microseconds), a trajectory is generated that reveals the accessible conformations.

Analysis of this trajectory can identify the most populated conformational states, the energy barriers between them, and the flexibility of different parts of the molecule. For this compound, key dihedral angles to monitor would be those around the C-O and N-N bonds.

Illustrative Parameters for Conformational Analysis of this compound:

| Dihedral Angle | Description | Predominant Conformations |

| O=C-O-C | Rotation around the ester bond. | syn and anti periplanar |

| C-N-N-C | Rotation around the hydrazine N-N bond. | gauche and anti |

| N-N-C=O | Rotation around the N-C bond of the carbamate (B1207046). | Planar and non-planar arrangements |

Computational Studies of Reaction Mechanisms and Transition States Involving this compound

Computational chemistry is instrumental in elucidating the pathways of chemical reactions. For this compound, potential reactions could include hydrolysis of the ester, oxidation of the hydrazine moiety, or reactions at the nitrogen atoms.

To study a reaction mechanism, computational chemists identify the reactants, products, and any intermediates. The transition state (TS), which is the highest energy point along the reaction coordinate, is then located using specialized algorithms. The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate.

Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that the located transition state connects the desired reactants and products. These studies provide a detailed, atomistic view of the bond-breaking and bond-forming processes that occur during a chemical transformation.

Chemoinformatic Approaches for Predicting Reactivity and Analog Development from this compound

Chemoinformatics utilizes computational and informational techniques to solve chemical problems. In the context of this compound, chemoinformatic methods can be used to predict its reactivity and to design novel analogs with desired properties.

By analyzing the structure of this compound, various molecular descriptors can be calculated. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, and electronic properties. These can then be used in Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models to predict its behavior.

For analog development, computational tools can be used to perform virtual modifications to the structure of this compound. For example, the propyl group could be replaced with other alkyl or aryl groups, or substitutions could be made on the methylhydrazine moiety. The properties of these virtual analogs can then be predicted computationally, allowing for the rapid screening of many potential new compounds before any are synthesized in the lab.

Topological and Quantum Chemical Descriptors for Understanding Reactivity Trends of Hydrazinecarboxylates

To understand the reactivity of this compound within the broader class of hydrazinecarboxylates, a range of topological and quantum chemical descriptors can be employed. Topological descriptors are derived from the two-dimensional representation of the molecule, while quantum chemical descriptors are calculated from its three-dimensional electronic structure.

These descriptors can be used to build models that correlate molecular structure with reactivity. For example, the reactivity of hydrazinecarboxylates in a particular reaction could be modeled as a function of descriptors such as the partial charge on the nitrogen atoms, the HOMO-LUMO gap, and molecular shape indices. researchgate.net Such models can help in identifying the key structural features that govern the reactivity of this class of compounds.

Illustrative Descriptors for Hydrazinecarboxylate Reactivity Studies:

| Descriptor Type | Descriptor Example | Relevance to Reactivity |

| Quantum Chemical | Partial Charge on N1 | Indicates the nucleophilicity of the nitrogen atom. |

| Quantum Chemical | HOMO Energy | Relates to the ease of oxidation. |

| Topological | Wiener Index | A measure of molecular branching. |

| Electronic | Dipole Moment | Influences interactions with polar reagents and solvents. |

By systematically studying these descriptors across a series of hydrazinecarboxylates, it is possible to discern trends and develop a deeper understanding of their chemical behavior.

Advanced Spectroscopic and Diffraction Studies for Structural Elucidation Beyond Basic Identification of Propyl 1 Methylhydrazine 1 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment and Dynamic Processes

High-resolution NMR spectroscopy would be the cornerstone for elucidating the solution-state structure of Propyl 1-methylhydrazine-1-carboxylate.

A suite of two-dimensional (2D) NMR experiments would be essential to unambiguously assign the proton (¹H) and carbon (¹³C) signals and to establish the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the propyl group, showing correlations between adjacent methylene (B1212753) and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would identify direct one-bond correlations between protons and the carbons they are attached to. sdsu.eduyoutube.com This would allow for the definitive assignment of the carbon signals for the propyl chain and the N-methyl group.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| O-C H₂-CH₂-CH₃ | ~4.1 (t) | ~67 | C=O |

| O-CH₂-C H₂-CH₃ | ~1.7 (sext) | ~22 | O-CH₂, CH₃ |

| O-CH₂-CH₂-C H₃ | ~0.9 (t) | ~10 | O-CH₂-CH₂ |

| N-C H₃ | ~3.0 (s) | ~35 | C=O, N-N |

| C =O | - | ~158 | O-CH₂, N-CH₃ |

The N-N and N-C(O) bonds in this compound may exhibit restricted rotation, leading to the presence of different conformers at lower temperatures. Dynamic NMR (DNMR) studies, involving the acquisition of spectra at various temperatures, could provide insight into these processes. researchgate.net By analyzing the coalescence of signals as the temperature is increased, it would be possible to calculate the activation energy (ΔG‡) for bond rotation, providing valuable information about the conformational dynamics of the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Infrared (IR) and Raman spectroscopy would be employed to identify the key functional groups present in the molecule and to probe any intermolecular interactions such as hydrogen bonding.

Infrared (IR) Spectroscopy: A strong absorption band would be expected in the region of 1700-1750 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the carbamate (B1207046) group. researchgate.net The N-H stretching vibration of the secondary amine in the hydrazine (B178648) moiety would likely appear as a weaker band around 3300-3500 cm⁻¹. C-H stretching vibrations of the propyl and methyl groups would be observed around 2850-3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching of the N-N bond and the skeletal vibrations of the carbon chain would be observable. If the compound forms intermolecular hydrogen bonds in the solid state, shifts in the N-H and C=O stretching frequencies could be observed and analyzed.

Expected Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3300-3500 | 3300-3500 |

| C-H Stretch (sp³) | 2850-3000 | 2850-3000 |

| C=O Stretch | 1700-1750 | 1700-1750 |

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing of this compound

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles in the solid state. Furthermore, it would reveal the three-dimensional arrangement of the molecules in the crystal lattice, including any intermolecular hydrogen bonding networks and other non-covalent interactions that govern the crystal packing.

High-Resolution Mass Spectrometry for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, allowing for the confirmation of its elemental composition. Techniques such as electrospray ionization (ESI) would likely be used to generate the molecular ion. Tandem mass spectrometry (MS/MS) experiments would then be performed to study the fragmentation pathways of the protonated molecule [M+H]⁺. nih.gov This would involve isolating the parent ion, subjecting it to collision-induced dissociation, and analyzing the resulting fragment ions. This analysis would provide further structural confirmation by identifying characteristic neutral losses and fragment ions corresponding to different parts of the molecule.

Predicted Fragmentation for this compound

| Fragment | m/z | Possible Origin |

|---|---|---|

| [M+H]⁺ | 147.1133 | Protonated molecule |

| [M-C₃H₇]⁺ | 104.0453 | Loss of the propyl group |

| [M-C₃H₇O₂]⁺ | 59.0762 | Loss of the propoxycarbonyl group |

Electronic Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-visible (UV-Vis) absorption spectroscopy would be used to investigate the electronic transitions within the molecule. The carbamate chromophore would be expected to exhibit a π → π* transition at shorter wavelengths and a weaker n → π* transition at longer wavelengths. Fluorescence spectroscopy would determine if the molecule emits light after electronic excitation. If fluorescent, the emission spectrum, quantum yield, and fluorescence lifetime would be measured to characterize its photophysical properties. These studies would provide insights into the electronic structure and potential applications in areas such as sensing or imaging, although significant fluorescence is not necessarily expected for this type of compound.

Reactivity and Mechanistic Investigations of Propyl 1 Methylhydrazine 1 Carboxylate

Nucleophilic and Electrophilic Reactivity Profiles of the Hydrazine (B178648) and Carboxylate Moieties

The reactivity of Propyl 1-methylhydrazine-1-carboxylate is characterized by the dual nature of its functional groups, which contain both nucleophilic and electrophilic centers.

Hydrazine Moiety (CH₃-N(H)-N(H₂)-): The hydrazine portion of the molecule contains two nitrogen atoms, each with a lone pair of electrons, rendering them nucleophilic.

α-Nitrogen (Nα): This is the nitrogen atom bonded to the methyl group and the carbonyl carbon. Its nucleophilicity is significantly reduced due to the electron-withdrawing effect of the adjacent carbonyl group, which delocalizes the lone pair through resonance.

β-Nitrogen (Nβ): This is the terminal nitrogen of the -NH₂ group. It is the primary nucleophilic center in the molecule. Its reactivity is comparable to that of other primary amines, although studies on substituted hydrazines suggest that its reactivity is influenced by the substitution pattern on the α-nitrogen. researchgate.netacs.org Kinetic studies on similar hydrazines show that methyl groups can increase the reactivity of the α-position but decrease the reactivity of the β-position. researchgate.netacs.org

The terminal -NH₂ group readily reacts with various electrophiles, such as aldehydes and ketones, to form hydrazones in a reaction catalyzed by acid.

Carboxylate Moiety (-C(=O)O-Propyl): The carboxylate group provides the primary electrophilic site.

Carbonyl Carbon: The carbon atom of the C=O group is electron-deficient and thus electrophilic. It is susceptible to attack by nucleophiles. However, its electrophilicity is tempered by resonance donation from both the adjacent nitrogen (Nα) and the ester oxygen atom. This makes it less reactive than the carbonyl carbon of an aldehyde or ketone but reactive towards strong nucleophiles or under conditions that promote acyl substitution. stackexchange.com

| Reactive Site | Chemical Character | Primary Reactivity | Modulating Factors |

|---|---|---|---|

| β-Nitrogen (-NH₂) | Nucleophilic | Reaction with electrophiles (e.g., aldehydes, ketones, acyl halides) | Steric hindrance; electronic effects from the rest of the molecule |

| α-Nitrogen (-N(CH₃)-) | Weakly Nucleophilic | Less reactive due to resonance with C=O | Strongly suppressed by electron-withdrawing carbonyl group |

| Carbonyl Carbon (C=O) | Electrophilic | Nucleophilic acyl substitution | Reactivity is reduced by resonance with adjacent N and O atoms |

Acid-Base Equilibria and Protonation/Deprotonation Behavior of this compound

The compound exhibits both basic and weakly acidic properties.

Acidity: The N-H protons of the hydrazine moiety are weakly acidic. The proton on the α-nitrogen is more acidic than those on the β-nitrogen due to the inductive and resonance effects of the carbonyl group. Deprotonation can be achieved using a strong base.

The equilibrium between the neutral, protonated, and deprotonated forms is highly dependent on the pH of the medium. In acidic solutions, the protonated form (at the β-nitrogen) will predominate, which deactivates its nucleophilic character. umkc.edu

| Compound | Conjugate Acid | Approximate pKa | Reference |

|---|---|---|---|

| Ammonia | NH₄⁺ | 9.25 | justonly.com |

| Hydrazine | N₂H₅⁺ | 8.1 | justonly.com |

| This compound (at β-N) | [CH₃-N(H)-C(=O)OPr]-NH₃⁺ | Estimated 6-7 | Value estimated based on structural analogues |

Thermal and Photochemical Stability and Decomposition Pathways

Hydrazine derivatives are known for their energetic nature and potential instability under thermal or photochemical stress.

Thermal Decomposition: Upon heating, hydrazine and its derivatives can decompose. The decomposition of hydrazine typically proceeds via two pathways: an incomplete decomposition to nitrogen and ammonia, and a complete decomposition to nitrogen and hydrogen, which is thermodynamically favorable but requires a suitable catalyst. mdpi.com For this compound, thermal stress is expected to cleave the weakest bonds, primarily the N-N bond, which has a low bond dissociation energy. This could initiate radical decomposition pathways. researchgate.net Potential products could include nitrogen gas, ammonia, methylamine, propene, and carbon dioxide, depending on the conditions.

Photochemical Decomposition: Hydrazine derivatives can also undergo decomposition upon exposure to ultraviolet radiation. rsc.orgacs.org The process often involves the formation of radical intermediates. For this compound, photochemical excitation could lead to N-N bond cleavage, generating aminyl radicals whose subsequent reactions would lead to a variety of decomposition products.

The stability of the compound is a critical factor in its handling and application, with decomposition potentially initiated by heat, light, or the presence of catalytic metal surfaces. mdpi.com

Kinetics and Thermodynamics of Reactions Involving this compound

The kinetics and thermodynamics of reactions involving this compound are dictated by its structure. While specific data for this exact molecule is limited, extensive studies on analogous hydrazines provide a predictive framework.

Kinetics: The rates of reaction are highly dependent on the nature of the electrophile and the reaction conditions. The nucleophilicity of various hydrazines has been quantified using the linear free energy relationship log k₂ = sₙ(N + E), where N is the nucleophilicity parameter, sₙ is the nucleophile-specific sensitivity parameter, and E is the electrophilicity parameter. Kinetic studies of methylhydrazine reacting with benzhydrylium ions show that the reaction follows second-order kinetics. researchgate.netacs.org The terminal -NH₂ group of this compound is expected to exhibit similar kinetic behavior.

| Electrophile (E) | log k₂ (M⁻¹s⁻¹) |

|---|---|

| (4-MeO-C₆H₄)₂CH⁺ | 4.75 |

| (4-Me-C₆H₄)₂CH⁺ | 6.28 |

| (Ph)₂CH⁺ | 7.55 |

Thermodynamics: The formation of hydrazine from nitrogen and hydrogen is thermodynamically unfavorable, with a positive Gibbs free energy of formation. reddit.com This inherent thermodynamic instability contributes to the high energy content of hydrazine derivatives and their tendency to decompose into more stable products like N₂. Reaction thermodynamics will depend on the specific transformation; for instance, the formation of a hydrazone from an aldehyde is typically a thermodynamically favorable process driven by the formation of a stable C=N double bond and the elimination of water.

Role of this compound as a Ligand in Coordination Chemistry

Hydrazine and its derivatives are versatile ligands in coordination chemistry. rsc.org this compound possesses multiple potential coordination sites, allowing it to act as a ligand for various metal ions.

Coordination Modes: The molecule can coordinate to a metal center in several ways:

Unidentate: Coordination can occur through the lone pair of the terminal β-nitrogen, which is the most common mode for simple hydrazines. rsc.org

Bidentate Chelating: The molecule can act as a bidentate ligand by coordinating through both the β-nitrogen and the carbonyl oxygen. This would form a stable five-membered chelate ring. This mode is well-documented for metal hydrazine carboxylate complexes. researchgate.net

Bridging: The molecule could potentially bridge two metal centers, although this is less common and may be sterically hindered by the propyl and methyl groups.

The specific coordination mode adopted will depend on the nature of the metal ion, the solvent, and the presence of other competing ligands. The formation of such metal complexes can significantly alter the reactivity and stability of the parent molecule. slideshare.netjptcp.com

Investigation of Reaction Intermediates and Transition States via Spectroscopic and Computational Methods

Elucidating the precise mechanisms of reactions involving this compound requires advanced analytical and computational techniques.

Spectroscopic Methods: Fast reaction techniques are essential for studying transient species.

Stopped-flow UV-Vis Spectroscopy: This method allows for the monitoring of rapid reactions in solution, enabling the determination of rate constants for processes like nucleophilic attack. researchgate.net

NMR Spectroscopy: Used for the characterization of stable products and, in some cases, long-lived intermediates. For example, the intermediate in the addition of a hydrazine to a carbonyl group can sometimes be observed. nih.gov

Mass Spectrometry: Helps in identifying reaction products and can be used to detect intermediates when coupled with rapid sampling techniques.

In-situ Raman and XRD: These techniques can be used to study structural changes under various conditions, such as high pressure, providing insight into bonding and reactivity. researchgate.net

Computational Methods: Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for mapping reaction pathways. researchgate.net These methods can be used to:

Calculate the geometries and energies of reactants, products, transition states, and intermediates.

Determine activation barriers, providing a theoretical basis for observed reaction kinetics.

Model the influence of solvent on the reaction mechanism.

Predict spectroscopic properties (e.g., vibrational frequencies) to aid in the identification of transient species.

By combining these experimental and computational approaches, a detailed understanding of the reactivity and mechanistic pathways of this compound can be achieved.

Applications in Chemical Synthesis and Advanced Materials Research Involving Propyl 1 Methylhydrazine 1 Carboxylate

Propyl 1-methylhydrazine-1-carboxylate as a Building Block for Complex Organic Molecules

The fundamental utility of hydrazine (B178648) derivatives lies in their capacity to serve as foundational units in the construction of more complex molecular architectures, particularly nitrogen-containing heterocyclic compounds. organic-chemistry.org this compound, by analogy with other substituted hydrazines, can act as a potent nucleophile in reactions with electrophilic partners.

A primary application is in the synthesis of pyrazole (B372694) derivatives, a class of heterocycles with significant applications in pharmaceuticals and agrochemicals. The reaction typically involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. beilstein-journals.org In this context, this compound would react with a β-ketonitrile, first forming a hydrazone intermediate via nucleophilic attack on the carbonyl carbon, which then undergoes intramolecular cyclization to yield a 5-aminopyrazole. beilstein-journals.org Similarly, reactions with various diketones or alkynyl ketones can lead to a diverse array of substituted pyrazoles and other heterocyclic systems like triazinones. rsc.orgmdpi.com The presence of the N-propyl- and N-methyl-substituents allows for the creation of specifically substituted final products. nih.gov

The following table outlines representative cyclization reactions where hydrazine derivatives are key building blocks.

| Heterocyclic System | Typical Reactants | Reaction Description |

| Pyrazoles | β-Diketones, β-Ketonitriles | Condensation reaction involving nucleophilic attack of hydrazine on carbonyl groups, followed by intramolecular cyclization. beilstein-journals.org |

| Pyrazolo[3,4-b]quinolines | 2-Chloro-3-formylquinolines | Condensation reaction, often performed in aqueous media, to form fused heterocyclic systems. mdpi.com |

| Tetrahydro-1,2,4-triazin-6-ones | 2-Carbony-2H-azirines | Reaction proceeds via ring-opening of the azirine followed by cyclization with the hydrazine moiety. rsc.org |

| Pyrroles | Bis(2-chloroprop-2-en-1-yl)sulfide | Complex heterocyclization in a hydrazine hydrate-alkali medium. nih.gov |

Utilization in Peptide Mimetic Synthesis and Peptidomimetic Scaffolds

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. huji.ac.il Aza-peptides, a prominent class of peptidomimetics, feature the replacement of an α-carbon in the peptide backbone with a nitrogen atom. This modification is achieved by incorporating a hydrazine derivative into the peptide chain. mdpi.comkirj.ee

This compound is a suitable precursor for an "aza-alanine" residue. The synthesis involves the coupling of the hydrazine derivative, where the terminal -NH2 group acts as the nucleophile, with an activated carbonyl source (like phosgene (B1210022) or its derivatives) at the N-terminus of a growing peptide chain. huji.ac.ilkirj.ee The propoxycarbonyl group serves as a protecting group for one of the hydrazine nitrogens during synthesis. The altered steric and electronic properties of the resulting aza-peptide bond can induce specific conformational constraints and improve biological activity and stability. mdpi.com Various synthetic strategies, including solid-phase synthesis, have been developed to incorporate these hydrazine-based building blocks into peptide sequences. huji.ac.ilresearchgate.net

Applications in Polymer Chemistry: Monomer or Cross-linking Agent for Novel Polymeric Materials

The bifunctional nature of hydrazine derivatives allows them to be used in polymer science. After removal of the propoxycarbonyl protecting group, the liberated N-methylhydrazine can function as a potent cross-linking agent for polymers containing electrophilic functional groups, such as aldehydes or ketones. researchgate.net This cross-linking occurs through the formation of stable hydrazone bonds, a reaction that proceeds efficiently without the need for catalysts or the generation of toxic byproducts. nih.gov

This "self-crosslinking" chemistry is particularly valuable in the development of hydrogels and other biomaterials. nih.gov For example, two different polymer batches, one functionalized with aldehyde groups and the other with hydrazide moieties, can be mixed to form a covalently cross-linked network in situ. nih.gov Adipic acid dihydrazide (ADH) is a common cross-linker used in this context with ketone-containing polyurethane emulsions to improve water resistance and tensile strength. researchgate.net this compound could be incorporated into a polymer backbone, and after deprotection, its hydrazine group would be available to cross-link with another reactive polymer, forming a stable material. nih.govgoogle.com

Development of Novel Reagents and Catalytic Systems Utilizing the Hydrazinecarboxylate Moiety

The hydrazinecarboxylate functional group is a key component in certain organocatalytic systems. Notably, arylhydrazinecarboxylates can serve as precursors to the azo-reagents used in the Mitsunobu reaction. researchgate.net In these systems, the hydrazinecarboxylate is oxidized in situ, often aerobically with an iron phthalocyanine (B1677752) co-catalyst, to generate the corresponding azocarboxylate. researchgate.net This reactive species then facilitates the dehydration and substitution of primary and secondary alcohols.

While direct catalytic applications of this compound are not extensively documented, its structure is analogous to these catalytic precursors. Furthermore, hydrazine derivatives in general are widely used as reducing agents in catalytic transfer hydrogenation processes, where they provide a source of hydrogen for the reduction of functional groups like nitro compounds, alkenes, and carbonyls in the presence of a metal catalyst. researchgate.net The development of organocatalysts for the synthesis of hydrazine derivatives themselves is also an active area of research, employing phosphine (B1218219) oxides to catalyze the cross-coupling of nitroarenes and anilines.

Research into Supramolecular Assembly and Self-Organizing Systems Incorporating this compound

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding. The hydrazine moiety, with its N-H protons and lone pairs on the nitrogen atoms, is an excellent participant in hydrogen bonding networks.

Computational studies on hydrazine and its derivatives have shown their ability to self-assemble on surfaces, forming ordered networks stabilized by hydrogen bonds. researchgate.net The specific geometry and strength of these interactions dictate the structure of the resulting assembly. This compound possesses both a hydrogen bond donor (the N-H group) and multiple acceptors (the nitrogen lone pairs and carbonyl oxygen). This allows it to engage in self-assembly or to co-assemble with other molecules, potentially forming organized structures like films or gels. Appending hydrazine moieties to fluorescent dyes has been shown to influence molecular conformation through intramolecular hydrogen bonding. nih.gov While specific research on this compound in this context is sparse, its structural features suggest it could be a valuable component in the design of new self-organizing chemical systems. researchgate.net

Electrochemical Studies and Potential in Energy-Related Research (e.g., Redox Active Species)

The oxidation potential and mechanism are highly dependent on the substitution pattern of the hydrazine. utexas.eduacs.org The presence of the methyl and propoxycarbonyl groups in this compound would modulate its electrochemical properties compared to unsubstituted hydrazine. acs.org The ease of oxidation and the energy released make these compounds potential redox-active species for energy storage systems, such as redox flow batteries. researchgate.netsandia.govrsc.org Hydrazine itself is explored as a fuel in direct fuel cells and hybrid redox flow batteries, where its oxidation at an anode generates electricity. researchgate.netresearchgate.net Derivatives like this compound could offer advantages in terms of stability, solubility in organic electrolytes, or tunable redox potentials. nih.gov

| Compound | Oxidation Mechanism | Number of Electrons (n) | Key Findings |

| Methylhydrazine | Overall reaction to N₂ and Methanol | 4 | Intermediate steps are too rapid to be observed by chronopotentiometry. utexas.edu |

| 1,2-Dimethylhydrazine | Initial 2-electron oxidation followed by chemical reaction | 2 (initial) | Forms formaldehyde (B43269) and methylhydrazine as intermediates. utexas.edu |

| 1,1-Dimethylhydrazine | 2-electron oxidation to 1,1-dimethyldiazene | 2 | The diazene (B1210634) intermediate undergoes slow chemical decomposition. utexas.edu |

| Phenyl Hydrazine | Irreversible oxidation | N/A | Studied for its electrochemical behavior and sensing applications. amanote.com |

Role in Advanced Sensing Platforms for Chemical and Environmental Analytes

Hydrazine and its derivatives are highly toxic and are used as rocket fuels and in various industrial processes, making their detection in the environment crucial. gasdetection.comteledynegasandflamedetection.com This has driven the development of highly sensitive chemical sensors. Most platforms are designed to detect hydrazine as the analyte. These sensors often rely on electrochemical principles, where the oxidation of hydrazine at a modified electrode surface generates a measurable electrical signal. sensorix.comsensidyne.com

The performance of these sensors depends on the electrode material, with various systems being developed for high sensitivity and low detection limits.

| Sensor Type | Principle | Measurement Range | Key Feature |

| Electrochemical (Fixed) | 3-electrode sensor for industrial safety | 0-1 ppm | Designed for continuous monitoring in fixed installations. sensorix.compureairemonitoring.com |

| Electrochemical (Portable) | Voltammetric detection | < 0.02 ppm resolution | Used for on-site environmental testing and personnel safety. gasdetection.com |

| Smart Sensor Cell | Renewable electrochemical cell | N/A | Allows for offline calibration and easy maintenance. pureairemonitoring.com |

While this compound would typically be the reagent rather than the analyte, its hydrazine functional group could be used in the construction of sensor probes. For example, it could be incorporated into a larger molecule (like a fluorescent dye) designed to react specifically with a target analyte, leading to a change in signal. Conversely, understanding the electrochemical signature of such derivatives is essential for developing sensors that can distinguish between different forms of hydrazine in complex environmental samples. rsc.org

Future Directions and Emerging Research Avenues for Propyl 1 Methylhydrazine 1 Carboxylate

Integration of Artificial Intelligence and Machine Learning for Predictive Synthesis and Reactivity

Machine learning models can be trained to forecast the reactivity of the hydrazinecarboxylate moiety under various conditions. This predictive power can guide chemists in designing experiments, saving time and resources by avoiding less fruitful reaction pathways. researchgate.net For instance, algorithms could predict the regioselectivity of reactions involving the two nitrogen atoms of the hydrazine (B178648) group, a key challenge in hydrazine chemistry. The development of predictive models for reaction outcomes and property prediction is a significant area of current research. nih.gov

Table 1: Potential AI and ML Applications for Propyl 1-methylhydrazine-1-carboxylate

| Application Area | Description | Potential Impact |

| Retrosynthetic Analysis | AI algorithms can propose novel and efficient synthetic pathways to this compound from readily available starting materials. | Reduction in synthesis steps, cost, and waste. |

| Reaction Condition Optimization | Machine learning models can predict the optimal temperature, solvent, and catalyst for reactions involving this compound, maximizing yield and minimizing byproducts. | Increased reaction efficiency and sustainability. |

| Reactivity Prediction | Predictive models can forecast how the molecule will behave in different chemical environments, identifying potential new reactions and applications. | Acceleration of the discovery of new transformations. |

| Property Prediction | AI can estimate the physicochemical and electronic properties of derivatives of this compound, aiding in the design of new functional molecules. | Faster screening of potential candidates for specific applications. |

Challenges and Opportunities in the Scalable and Sustainable Production of Hydrazinecarboxylates

The transition from laboratory-scale synthesis to industrial production presents both challenges and opportunities for hydrazinecarboxylates like this compound. A primary challenge is the development of scalable and sustainable synthetic methods. Traditional routes may involve hazardous reagents or produce significant waste, making them unsuitable for large-scale production.

Future research will likely focus on green chemistry principles to address these challenges. This includes the use of renewable starting materials, catalytic reactions to minimize waste, and the use of safer solvents. The development of continuous flow processes, as opposed to batch production, could offer a more efficient and safer route to scalable synthesis. These automated systems can improve reaction control and product consistency.

Exploration of Unconventional Reactivity Modes and Transformations of this compound

The rich chemistry of the hydrazine moiety suggests that this compound could participate in a variety of unconventional transformations. While the nucleophilic character of hydrazines is well-established, future research could explore their reactivity in novel catalytic cycles or as precursors to reactive intermediates. researchgate.net

The presence of both a carbamate (B1207046) and a substituted hydrazine group within the same molecule offers opportunities for intramolecular reactions, leading to the formation of novel heterocyclic compounds. Furthermore, the exploration of its electrochemical or photochemical reactivity could unveil new synthetic pathways and applications.

Interdisciplinary Research at the Interface of Organic Chemistry and Emerging Fields (e.g., Optoelectronics, Advanced Separations)

The unique electronic and structural features of hydrazine derivatives suggest potential applications in interdisciplinary fields. In optoelectronics, molecules with specific electronic properties are sought for use in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Future research could involve the synthesis and characterization of derivatives of this compound to assess their suitability for these applications.

In the field of advanced separations, the ability of the hydrazinecarboxylate group to coordinate with metal ions could be exploited. By incorporating this moiety into larger polymer structures, it may be possible to create new materials for selective metal extraction or for use as stationary phases in chromatography.

Design of New Functional Materials Based on the this compound Framework

The this compound scaffold can serve as a building block for the creation of new functional materials. By incorporating this molecule into polymers or metal-organic frameworks (MOFs), materials with tailored properties can be designed. For example, polymers containing this unit might exhibit unique thermal or mechanical properties.

The design of such materials will require a combination of synthetic chemistry and materials science. Computational modeling will also play a crucial role in predicting the properties of these new materials before they are synthesized, accelerating the design and discovery process.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.